N-Ethoxycarbonyl-L-phenylalanine
Overview
Description
N-Ethoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the phenylalanine molecule. This compound has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is commonly used in peptide synthesis and various biochemical research applications.
Mechanism of Action
Target of Action
N-Ethoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine As a phenylalanine derivative, it may interact with the same biological systems that phenylalanine does, such as the synthesis of neurotransmitters norepinephrine and dopamine .
Mode of Action
Phenylalanine, the parent compound, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine
Biochemical Pathways
Phenylalanine is involved in the synthesis of norepinephrine and dopamine , so it’s possible that this compound could affect these pathways.
Result of Action
If it acts similarly to phenylalanine, it could potentially influence the levels of norepinephrine and dopamine in the brain , which are associated with mood regulation and other neurological functions.
Preparation Methods
N-Ethoxycarbonyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with ethyl chloroformate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Ethoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
N-Ethoxycarbonyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for various chemical reactions.
Biology: This compound is used in studies involving protein synthesis and enzyme activity.
Industry: This compound is used in the production of various biochemical products and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
N-Ethoxycarbonyl-L-phenylalanine can be compared with other phenylalanine derivatives such as:
N-Carbobenzoxy-L-phenylalanine: Similar to this compound but with a carbobenzoxy protecting group.
N-Boc-L-phenylalanine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of an ethoxycarbonyl group.
N-Acetyl-L-phenylalanine: Features an acetyl group as the protecting group.
This compound is unique due to its specific protecting group, which offers different reactivity and stability compared to other derivatives .
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBGLSAFZJOMD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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